![molecular formula C13H16O3 B3065017 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone CAS No. 28437-37-8](/img/structure/B3065017.png)
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone
Descripción general
Descripción
This compound, also known as 1-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)ethanone, is a chemical substance with the CAS number 26932-05-8 . It is also referred to by its IUPAC name, 1-[2,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]ethanone .
Molecular Structure Analysis
The molecular formula of this compound is C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is predicted to be 549.6±50.0 °C . The vapor pressure is 1.09E-12mmHg at 25°C . The refractive index is 1.658 .Aplicaciones Científicas De Investigación
Molecular Docking and ADMET Studies : Ethanone, a variant of the compound, was studied for its antimicrobial properties. The study involved molecular docking to assess binding efficacy with proteins in Staphylococcus aureus and ADMET properties analysis. Ethanone exhibited good binding efficacy with certain proteins, indicating potential as an antimicrobial agent (Medicharla et al., 2022).
Antibacterial and Anti-Inflammatory Activities : A related compound, benzyl phenyl ketone derivative, was investigated for its inhibitory effect on 5-lipoxygenase, an enzyme involved in inflammation, and exhibited significant antibacterial properties. This research highlights the potential of benzyl phenyl ketones in therapeutic applications (Vásquez-Martínez et al., 2019).
Synthesis Studies : The synthesis of related compounds has been explored, optimizing reaction conditions for potential pharmaceutical applications. These studies contribute to understanding the chemical properties and potential industrial synthesis of similar compounds (Zhou Jin-xia, 2010).
Photoremovable Protecting Group for Carboxylic Acids : A study introduced a new photoremovable protecting group based on the structure of 1-[2-(2-hydroxyalkyl)phenyl]ethanone. This compound was used to protect carboxylic acids and demonstrated efficient photorelease, indicating potential use in photochemical applications (Atemnkeng et al., 2003).
Antimicrobial Activity : Various studies have investigated the antimicrobial properties of compounds structurally similar to 1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone. These studies are significant in pharmaceutical research, indicating the potential of these compounds in developing new antimicrobial agents (Wanjari, 2020).
Propiedades
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)4-5-10-6-11(9(3)14)13(16)7-12(10)15/h4,6-7,15-16H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBPCIHPXPPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358563 | |
| Record name | AK-087/42718385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone | |
CAS RN |
28437-37-8 | |
| Record name | AK-087/42718385 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Pyrrolidinedione, 1-[(4-pyridinylcarbonyl)oxy]-](/img/structure/B3064935.png)
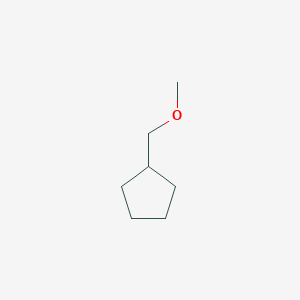
![2,4-Dibromo-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B3064949.png)
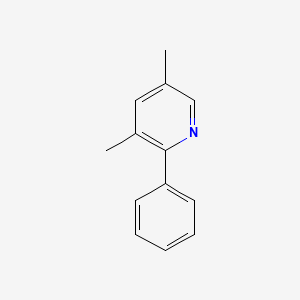
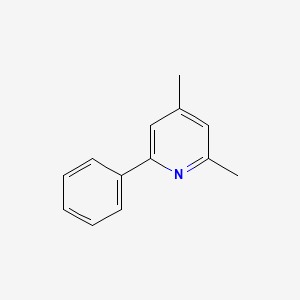
![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)
![4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride](/img/structure/B3064990.png)
![1,4-Dithiaspiro[4.5]decan-6-one](/img/structure/B3064991.png)
![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)
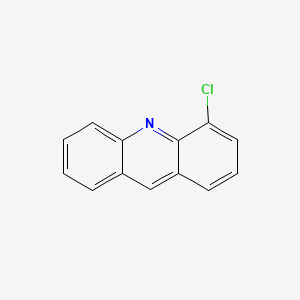
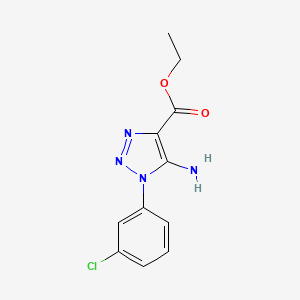
![5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3065049.png)